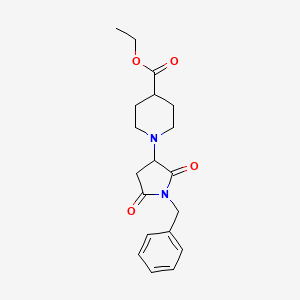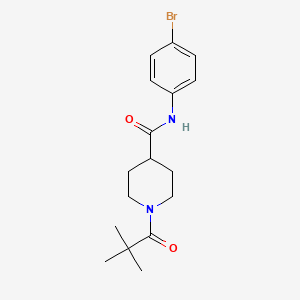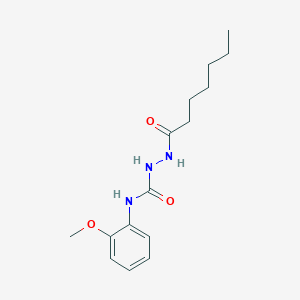![molecular formula C15H22N2O3 B4646770 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4646770.png)
1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine
説明
1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the piperazine family and has been found to exhibit a range of interesting biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine is not fully understood, but it is believed to act on a variety of molecular targets. In cancer cells, this compound has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation (Li et al., 2018). In neurology, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons (Wang et al., 2016). In psychiatry, this compound has been found to act as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain and improves mood (Zhang et al., 2017).
Biochemical and Physiological Effects
This compound has been found to exhibit a range of interesting biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation (Li et al., 2018). In neurology, this compound has been found to improve cognitive function and have neuroprotective effects (Wang et al., 2016). In psychiatry, this compound has been found to improve mood and reduce anxiety (Zhang et al., 2017).
実験室実験の利点と制限
One advantage of using 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine in lab experiments is that it has been found to exhibit a range of interesting biochemical and physiological effects, making it a potentially useful tool for studying a variety of biological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many possible future directions for research on 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine. One area of interest is its potential as a therapeutic agent for cancer, neurology, and psychiatry. Another area of interest is its mechanism of action, which is not fully understood and could be further elucidated through additional research. Additionally, the development of new synthetic methods for this compound could improve its availability and potential for therapeutic use.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential therapeutic applications in cancer research, neurology, and psychiatry. Its mechanism of action is not fully understood, but it has been found to exhibit a range of interesting biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many possible future directions for research on this compound, including its potential as a therapeutic agent and its mechanism of action.
科学的研究の応用
1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and psychiatry. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis (Li et al., 2018). In neurology, this compound has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease (Wang et al., 2016). In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent (Zhang et al., 2017).
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12(15(18)17-10-8-16(2)9-11-17)20-14-7-5-4-6-13(14)19-3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYSDHBAZMJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4646695.png)
![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4646699.png)

amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646706.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4646712.png)
![ethyl 2-{[(thieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4646718.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4646723.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide](/img/structure/B4646728.png)

![3-(4-butoxyphenyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4646750.png)

![N-(2-methoxyethyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4646779.png)
![N-bicyclo[2.2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea](/img/structure/B4646781.png)
![4-chloro-N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B4646787.png)
